
(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium is a chemical compound known for its unique structure and properties It is composed of a 2,6-dimethylphenyl group and a 9H-fluoren-9-yl group bonded to an oxophosphanium center
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium typically involves the reaction of 2,6-dimethylphenyl lithium with 9H-fluoren-9-yl phosphine oxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Purification techniques like recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form phosphines, which are useful intermediates in organic synthesis.
Substitution: It can participate in substitution reactions where the oxophosphanium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phosphonium salts.
科学的研究の応用
(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The oxophosphanium center can coordinate with metal ions, facilitating catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, influencing pathways involved in organic synthesis and material science.
類似化合物との比較
- (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphine
- (2,6-Dimethylphenyl)(9H-fluoren-9-yl)phosphine oxide
Comparison: (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium is unique due to its oxophosphanium center, which imparts distinct reactivity and coordination properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in catalysis and material science make it a valuable compound in research and industry.
特性
CAS番号 |
90255-60-0 |
|---|---|
分子式 |
C21H18OP+ |
分子量 |
317.3 g/mol |
IUPAC名 |
(2,6-dimethylphenyl)-(9H-fluoren-9-yl)-oxophosphanium |
InChI |
InChI=1S/C21H18OP/c1-14-8-7-9-15(2)20(14)23(22)21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13,21H,1-2H3/q+1 |
InChIキー |
HOIUYGPNNACMIV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)[P+](=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
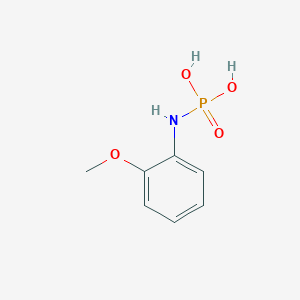
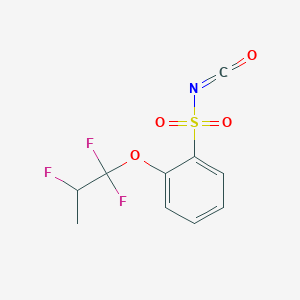
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
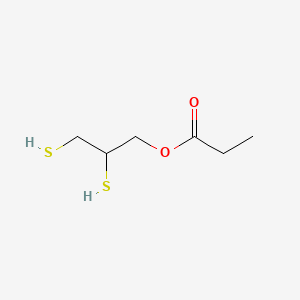
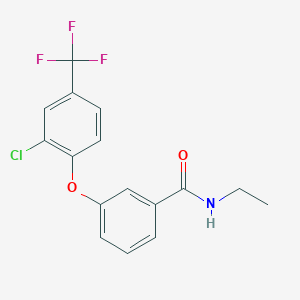
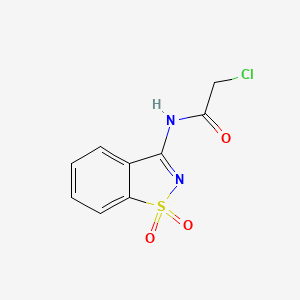
![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)
![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)


![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)
